Glycerophosphoserine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO8P/c7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/t4?,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZWYGMENQVNFU-AKGZTFGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)(O)OCC(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)OP(=O)(O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949148 | |

| Record name | O-[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26289-09-8 | |

| Record name | O-[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26289-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerophosphoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026289098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of Glycerophosphoserine

This guide provides a comprehensive overview of the chemical structure, properties, and biochemical pathways of glycerophosphoserine, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a glycerophospholipid that plays a crucial role in cellular functions. It consists of a central glycerol (B35011) backbone, a phosphate (B84403) group, and the amino acid L-serine linked as a head group.[1][2] This structure is essentially a deacylated form of phosphatidylserine (B164497), meaning it lacks the fatty acid chains typically found in membrane phospholipids.[1]

The molecule is characterized by its amphiphilic nature, with a hydrophilic phosphoserine head group and a more hydrophobic glycerol component.[1] This property influences its interaction with aqueous environments and biological membranes. The IUPAC name for the common L-serine form is (2S)-2-amino-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxypropanoic acid.[2][3]

Stereoisomerism: The chirality of both the glycerol and serine moieties is critical for biological recognition and function. The naturally occurring isomer is typically sn-glycero-3-phospho-L-serine, where the glycerol backbone has an R-configuration at the C-2 position.[4]

Physicochemical Data

The following table summarizes key quantitative data and identifiers for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄NO₈P | [1][2][3] |

| Molecular Weight | 259.15 g/mol | [1][2][3] |

| IUPAC Name | (2S)-2-amino-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxypropanoic acid | [2][3] |

| CAS Number | 26289-09-8 | [1][3] |

| PubChem CID | 3081457 | [3] |

| ChEBI ID | CHEBI:35766 | [3] |

| Canonical SMILES | C(--INVALID-LINK--N)OP(=O)(O)OCC(CO)O | [3] |

| InChI | InChI=1S/C6H14NO8P/c7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/t5-/m0/s1 | [2][3] |

| InChIKey | ZWZWYGMENQVNFU-AKGZTFGVSA-N | [2][3] |

| Topological Polar Surface Area | 160 Ų | [3][4] |

| Hydrogen Bond Donors | 6 | [3] |

| Hydrogen Bond Acceptors | 8 | [3] |

Visualizations

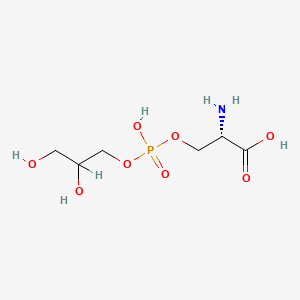

Caption: 2D chemical structure of sn-glycero-3-phospho-L-serine.

Biochemical Pathways

This compound is an intermediate in the metabolism of glycerophospholipids.[1] Its formation and degradation are tightly regulated processes central to maintaining membrane homeostasis and cellular signaling.

The primary route for the synthesis of phosphatidylserine (PS), from which this compound is derived by deacylation, occurs in the endoplasmic reticulum (ER). In mammalian cells, PS is synthesized from either phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE) through a base-exchange reaction catalyzed by PS synthase 1 (PSS1) or PS synthase 2 (PSS2), respectively.[5]

Caption: Biosynthesis pathway leading to this compound formation.

This compound can be degraded by glycerophosphodiester phosphodiesterases (GDPD). This enzymatic action cleaves the phosphodiester bond, releasing glycerol-3-phosphate (G3P) and serine. This process is crucial for the recycling of the components of glycerophospholipids.

Caption: Enzymatic degradation pathway of this compound.

Experimental Protocols

The analysis and synthesis of this compound are essential for its study in biological systems. Below are outlines of key experimental methodologies.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the identification and quantification of this compound in complex biological samples.[6][7][8]

Methodology:

-

Lipid Extraction: Lipids are extracted from the biological sample (e.g., cells, tissue) using a solvent system such as chloroform/methanol (Bligh-Dyer method).

-

Chromatographic Separation: The lipid extract is subjected to liquid chromatography (LC) to separate different lipid classes. Normal-phase LC is often used to separate glycerophospholipids based on the polarity of their head groups.[7][8]

-

Mass Spectrometry Analysis: The eluent from the LC is introduced into the mass spectrometer.

-

Full Scan MS: A full scan is performed to detect the molecular ions. In negative ion mode, this compound is typically detected as the [M-H]⁻ ion.

-

Tandem MS (MS/MS): The precursor ion corresponding to this compound is selected and fragmented. The resulting product ions are characteristic of the molecule's structure. For this compound, a characteristic neutral loss of 87 Da (the serine head group) is often observed.[6]

-

-

Quantification: Quantification is achieved by comparing the signal intensity of the target molecule to that of a known amount of an internal standard (e.g., a deuterated analog).

Caption: General workflow for the analysis of this compound by LC-MS/MS.

³¹P NMR spectroscopy is particularly useful for analyzing phospholipids, as the phosphorus nucleus provides a sensitive and specific probe for the phosphodiester linkage.[9][10]

Methodology:

-

Sample Preparation: Phospholipids are extracted and purified. Saponification can be used to cleave fatty acid chains, simplifying the spectra by isolating the glycerophosphoryl head groups.[9]

-

NMR Acquisition: The sample is dissolved in a suitable deuterated solvent, and the ³¹P NMR spectrum is acquired.

-

Spectral Analysis: The chemical shift of the phosphorus resonance is indicative of its chemical environment. The ³¹P chemical shift for glycerol 3-phosphoserine is approximately 0.14 ppm (relative to 85% phosphoric acid at pH 7).[9] This allows for its identification and semi-quantitative analysis in a mixture of phospholipids. ¹H NMR can also provide structural information.[11]

A general approach for the chemical synthesis of this compound involves the coupling of a protected glycerol derivative with a protected serine phosphoramidite (B1245037), followed by oxidation and deprotection.

Methodology:

-

Protection: The hydroxyl groups of glycerol and the amino and carboxyl groups of serine are protected with appropriate protecting groups (e.g., isopropylidene for glycerol; Boc and benzyl (B1604629) ester for serine).

-

Phosphitylation: The protected serine is reacted with a phosphitylating agent (e.g., 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite) to form a phosphoramidite derivative.[12]

-

Coupling: The protected glycerol is coupled with the serine phosphoramidite in the presence of an activator like tetrazole.[12]

-

Oxidation: The resulting phosphite (B83602) triester is oxidized to the more stable phosphate triester using an oxidizing agent such as hydrogen peroxide.[12]

-

Deprotection: All protecting groups are removed under specific conditions (e.g., acid treatment) to yield the final this compound product.[12]

-

Purification: The final product is purified using techniques like column chromatography.

References

- 1. This compound (26289-09-8) for sale [vulcanchem.com]

- 2. Buy this compound | 26289-09-8 [smolecule.com]

- 3. O-((2,3-Dihydroxypropoxy)hydroxyphosphinyl)-L-serine | C6H14NO8P | CID 3081457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sn-Glycero-3-phosphoserine | C6H14NO8P | CID 444182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glycerophospholipid biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipidomics: a mass spectrometry based, systems level analysis of cellular lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 31P NMR of phospholipid glycerol phosphodiester residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Phospholipids by NMR-Spectroscopy | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 11. hmdb.ca [hmdb.ca]

- 12. Synthesis of 1,2-diacyl-sn-glycerophosphatidylserine from egg phosphatidylcholine by phosphoramidite methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Glycerophosphoserine Biosynthesis Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell envelope is a complex and vital structure that provides physical protection and mediates interactions with the environment. A key component of this envelope is the phospholipid bilayer, which is primarily composed of glycerophospholipids. The biosynthesis of these lipids is a critical process for bacterial survival, making the enzymes involved attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core glycerophosphoserine biosynthesis pathway in bacteria, which is responsible for the production of the essential phospholipid, phosphatidylethanolamine (B1630911) (PE).

The pathway begins with the synthesis of phosphatidylserine (B164497) (PS) from CDP-diacylglycerol and L-serine, a reaction catalyzed by phosphatidylserine synthase (PssA). Subsequently, phosphatidylserine decarboxylase (Psd) catalyzes the decarboxylation of PS to yield PE. This guide will delve into the molecular mechanisms, kinetics, regulation, and experimental analysis of these key enzymes, providing a foundational resource for researchers in the field.

Core Pathway: this compound Biosynthesis

The biosynthesis of phosphatidylethanolamine from this compound intermediates in bacteria is a two-step pathway central to membrane biogenesis.

Step 1: Phosphatidylserine Synthesis

The initial committed step in this pathway is the synthesis of phosphatidylserine (PS). This reaction is catalyzed by the enzyme Phosphatidylserine Synthase (PssA) .

-

Reaction: CDP-diacylglycerol + L-serine → Phosphatidylserine + CMP

PssA facilitates the transfer of the phosphatidyl group from CDP-diacylglycerol to the hydroxyl group of L-serine, releasing cytidine (B196190) monophosphate (CMP) in the process[1]. In Gram-negative bacteria like Escherichia coli, PssA is typically a peripheral membrane protein associated with the ribosomal fraction, while in Gram-positive bacteria such as Bacillus subtilis, it is an integral membrane protein[2].

Step 2: Phosphatidylethanolamine Synthesis

The final step in the pathway is the formation of phosphatidylethanolamine (PE), the most abundant phospholipid in the membranes of many bacteria. This irreversible decarboxylation reaction is catalyzed by Phosphatidylserine Decarboxylase (Psd) .

-

Reaction: Phosphatidylserine → Phosphatidylethanolamine + CO₂

Psd is an integral membrane protein that undergoes a unique post-translational modification. It is synthesized as an inactive proenzyme that auto-catalytically cleaves into two subunits, an α and a β subunit. This process generates a pyruvoyl group at the N-terminus of the α subunit, which is essential for its catalytic activity[3].

Quantitative Data

A thorough understanding of the this compound biosynthesis pathway necessitates a quantitative analysis of the enzymes and intermediates involved.

Enzyme Kinetics

The kinetic parameters of PssA and Psd provide insights into their efficiency and substrate affinity.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Vmax |

| PssA | Escherichia coli | L-serine | 0.14 ± 0.03 | 69.7 ± 7.5 | Not Reported |

| PssA | Escherichia coli | L-homoserine | 4.6 ± 0.02 | 2.86 ± 0.04 | Not Reported |

| PssA | Clostridium perfringens | L-serine | 0.15 | Not Reported | Not Reported |

| CDP-diacylglycerol synthase | Clostridium perfringens | CTP | 0.18 | Not Reported | Not Reported |

| CDP-diacylglycerol synthase | Clostridium perfringens | Phosphatidic acid | 0.22 | Not Reported | Not Reported |

Data for E. coli PssA from[4]. Data for C. perfringens from[5][6].

Intermediates and Product Concentrations

The intracellular concentrations of the pathway's substrates and intermediates are tightly regulated and are generally maintained at very low levels.

| Metabolite | Organism | Condition | Concentration |

| CDP-diacylglycerol | Escherichia coli | Wild-type | < 0.1-0.3% of total phospholipid |

| Phosphatidylserine | Escherichia coli | Wild-type | < 0.1-0.3% of total phospholipid |

Data from[7].

Signaling Pathways and Regulation

The this compound biosynthesis pathway is subject to intricate regulatory mechanisms to ensure membrane homeostasis.

Transcriptional Regulation

The expression of the genes encoding PssA and Psd is controlled by various regulatory networks in response to environmental cues and cellular stress. In Escherichia coli, the psd gene is part of an operon that is under the dual control of the σE and CpxAR envelope stress response systems[8][9][10]. This regulation ensures that the synthesis of PE is coordinated with the overall state of the cell envelope.

Transcriptional control of the psd gene by stress response systems.

Allosteric and Feedback Regulation

A "cross-feedback" regulatory model has been proposed for PssA in E. coli. In this model, PssA exists in two states: a latent form in the cytoplasm and an active form bound to acidic phospholipids (B1166683) in the membrane[2]. This suggests that the lipid composition of the membrane directly influences the activity of PssA.

While direct allosteric activators or inhibitors for bacterial PssA and Psd have not been extensively characterized, the concept of feedback inhibition is a common regulatory motif in metabolic pathways[11][12]. It is plausible that the end product of the pathway, phosphatidylethanolamine, or other downstream metabolites could regulate the activity of PssA or Psd.

References

- 1. Endogenous formation of phosphatidylhomoserine in Escherichia coli through phosphatidylserine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphatidylserine synthase from bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphatidylserine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphatidylserine decarboxylase - Wikipedia [en.wikipedia.org]

- 5. Phosphatidylglycerophosphate synthease and phosphatidylserine synthase activites in Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDP-diacylglycerol synthase activity in Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Eugene P. Kennedy’s Legacy: Defining Bacterial Phospholipid Pathways and Function [frontiersin.org]

- 8. Dual Regulation of Phosphatidylserine Decarboxylase Expression by Envelope Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Dual Regulation of Phosphatidylserine Decarboxylase Expression by Envelope Stress Responses [frontiersin.org]

- 11. Structural insights into phosphatidylethanolamine formation in bacterial membrane biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

endogenous function of Glycerophosphoserine in the brain

An In-depth Technical Guide on the Endogenous Function of Glycerophosphoserine in the Brain

Executive Summary

This compound (GPS) is the deacylated backbone of phosphatidylserine (B164497) (PS), a critical phospholipid that constitutes a significant portion of the brain's lipid makeup. While direct research on the specific endogenous functions of GPS in the brain is nascent, its role can be inferred from the well-documented metabolism and physiological importance of its parent molecule, phosphatidylserine. PS is integral to neuronal membrane structure, cell signaling, and neurotransmission. Alterations in glycerophospholipid metabolism, producing metabolites analogous to GPS, are implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease. This guide synthesizes the current understanding of phosphatidylserine metabolism to elucidate the probable functions of this compound, presents quantitative data on related compounds, details relevant experimental methodologies, and visualizes the key biochemical pathways.

Introduction: The Context of Glycerophospholipids in the Brain

The brain is exceptionally rich in lipids, which account for over 45% of its dry weight.[1] Among these, glycerophospholipids (GPLs) are the most abundant, forming the structural basis of cellular membranes and acting as critical players in nearly all cellular processes.[1] Phosphatidylserine (PS) is the major anionic phospholipid in the brain, comprising 13–15% of the phospholipids (B1166683) in the human cerebral cortex.[2] Its deacylated derivative, this compound, is an intermediate in its metabolic turnover. Understanding the lifecycle of PS and its metabolites is crucial for comprehending neuronal function and the molecular basis of various neurological disorders.[1][3]

Metabolism of Phosphatidylserine: The Origin of this compound

The endogenous concentration and function of this compound are direct consequences of the synthesis and catabolism of phosphatidylserine.

Synthesis of Phosphatidylserine

In the brain, PS is synthesized in the endoplasmic reticulum from other major phospholipids—phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE)—through base-exchange reactions catalyzed by two distinct enzymes:[2]

-

Phosphatidylserine Synthase 1 (PSS1): Utilizes PC as its substrate to exchange choline (B1196258) for serine. PSS1 is the predominant synthase in astrocytes.[2]

-

Phosphatidylserine Synthase 2 (PSS2): Utilizes PE as its substrate to exchange ethanolamine (B43304) for serine. PSS2 activity is dominant in neurons and is key to producing the high levels of docosahexaenoic acid (DHA)-containing PS found in the brain.[2]

Following synthesis, PS is transported to other membranes, with a significant concentration localized to the inner leaflet of the plasma membrane.[2]

Catabolism of Phosphatidylserine and Formation of this compound

This compound is a product of PS catabolism. This process involves the sequential removal of the two fatty acid chains from the glycerol (B35011) backbone by phospholipases. The primary pathway is believed to involve:

-

Phospholipase A2 (PLA2): This enzyme hydrolyzes the fatty acid from the sn-2 position of PS, producing lysophosphatidylserine (B10771985) (Lyso-PS).

-

Phospholipase A1 (PLA1) or Lysophospholipases: These enzymes then remove the remaining fatty acid from the sn-1 position of Lyso-PS to yield this compound.

Alternatively, phospholipase B enzymes can cleave both fatty acids. The resulting GPS can then be further metabolized by a glycerophosphodiester phosphodiesterase to yield glycerol-3-phosphate and serine.

Endogenous Functions: Roles of PS and Inferred Roles of GPS

Established Functions of Phosphatidylserine (PS)

PS is a multifunctional phospholipid essential for neuronal viability and function.

-

Membrane Structure and Asymmetry: PS is predominantly located on the inner leaflet of the plasma membrane, contributing to the membrane's negative charge and fluidity. This asymmetry is crucial; the externalization of PS is a well-known signal for apoptosis, triggering phagocytosis by microglia.[4][5]

-

Cellular Signaling: PS acts as a docking site for numerous signaling proteins, anchoring them to the membrane and facilitating their activation. Key pathways dependent on PS include:[2]

-

Akt (Protein Kinase B): Promotes neuronal survival and growth.

-

Protein Kinase C (PKC): Involved in synaptic plasticity and memory formation.

-

Raf-1: A kinase in the MAPK/ERK pathway that regulates cell growth and differentiation.

-

-

Neurotransmission: PS plays a direct role in the synaptic vesicle cycle. It is involved in the Ca²⁺-dependent fusion of synaptic vesicles with the presynaptic membrane, a critical step for neurotransmitter release.[2][5]

Inferred Functions of this compound (GPS)

While direct functional studies on GPS are lacking, its roles can be hypothesized based on its structure and analogy to other glycerophosphodiesters like glycerophosphocholine (GPC) and glycerophosphoethanolamine (B1239297) (GPE).

-

Metabolic Intermediate: The most evident role of GPS is as an intermediate in PS turnover. It can be either degraded to supply glycerol-3-phosphate and serine for other metabolic pathways or potentially be re-acylated to reform PS, contributing to the remodeling of the fatty acid composition of membrane phospholipids.

-

Osmolyte: Small, highly soluble molecules like GPC are known to function as organic osmolytes in some tissues, helping to protect cells from osmotic stress. GPS could potentially serve a similar function in the brain.

-

Signaling Molecule: Lysophospholipids, such as lysophosphatidic acid (LPA) and Lyso-PS, are potent signaling molecules that act on G protein-coupled receptors (GPCRs).[6][7] While GPS lacks the fatty acid chain critical for the receptor-binding of many lysophospholipids, a potential, albeit likely weak, signaling role cannot be entirely ruled out.

Quantitative Data

Direct quantification of endogenous this compound in the brain is not well-documented. However, data on related glycerophospholipid metabolites in the context of neurological disease provide a valuable reference point.

| Compound | Brain Region | Condition | Concentration Change | Reference |

| Glycerophosphocholine (GPC) | Cortical Areas, Cerebellum, Caudate Nucleus | Alzheimer's Disease vs. Control | ↑ 67-150% | [8] |

| Glycerophosphoethanolamine (GPE) | Cortical Areas, Cerebellum, Caudate Nucleus | Alzheimer's Disease vs. Control | ↑ 21-52% | [8] |

| Phosphatidylserine (PS) (18:1/18:2) | Neocortex | Mild AD vs. Control | Significantly Different (p < 0.05) | [9] |

| Phosphatidylserine (PS) (14:0/22:6) | Neocortex | Mild AD vs. Control | Significantly Different (p < 0.05) | [9] |

| Phosphatidylserine (PS) (18:1/20:4) | Neocortex | Severe AD vs. Mild AD | Significantly Different (p < 0.05) | [9] |

| L-serine | Mouse CSF | N/A | ~28 µM | [10] |

| Glycine | Mouse CSF | N/A | ~5 µM | [10] |

Table 1: Concentrations and relative changes of glycerophospholipid metabolites and related amino acids in the brain and CSF. The elevated levels of GPC and GPE in Alzheimer's disease suggest a widespread dysregulation of phospholipid catabolism, a process that would also affect GPS levels.

Experimental Protocols and Methodologies

The study of this compound requires sensitive and specific analytical techniques, typically as part of a broader lipidomics workflow.

Brain Tissue Lipid Extraction

A standard protocol for extracting a broad range of lipids from brain tissue is the Bligh and Dyer method or a variation thereof.

-

Homogenization: Snap-frozen brain tissue is weighed and homogenized in a cold solvent mixture, typically chloroform (B151607):methanol (1:2, v/v), often using a sonicator.

-

Phase Separation: Additional chloroform and water are added to the homogenate to achieve a final ratio of chloroform:methanol:water (e.g., 2:2:1.8), inducing a phase separation.

-

Lipid Collection: The mixture is centrifuged, and the lower organic phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in an appropriate solvent for analysis (e.g., methanol/chloroform).

Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific lipid species.

-

Chromatographic Separation: The lipid extract is injected into an HPLC system. A C18 or HILIC column is used to separate the different lipid classes and species based on their polarity and acyl chain length.

-

Ionization: The eluent from the HPLC is directed to an electrospray ionization (ESI) source, which generates charged lipid ions.

-

Mass Spectrometry: The ions are analyzed in a triple-quadrupole mass spectrometer.

-

MS1 Scan: The first quadrupole scans for parent ions of interest.

-

Collision-Induced Dissociation (CID): The parent ion is fragmented in the second quadrupole.

-

MS2 Scan: The third quadrupole detects specific fragment ions, providing structural information and high specificity.

-

-

Quantification: Quantification is achieved by comparing the signal intensity of the endogenous lipid to that of a known amount of a spiked internal standard (often a stable isotope-labeled version of the analyte).

Conclusion and Future Directions

The endogenous function of this compound in the brain is intrinsically linked to the metabolism of phosphatidylserine. As a key catabolite, it represents a nexus in the lifecycle of one of the brain's most important structural and signaling lipids. While its direct functions remain to be fully elucidated, the established link between altered glycerophospholipid metabolism and neurodegenerative diseases highlights the importance of this pathway. Future research should focus on:

-

Direct Quantification: Developing targeted mass spectrometry methods to accurately measure endogenous levels of GPS in different brain regions and cell types in both healthy and diseased states.

-

Functional Assays: Investigating the potential signaling roles of GPS, for instance, by screening it against a panel of G protein-coupled receptors.

-

Enzymatic Regulation: Characterizing the specific phospholipases and phosphodiesterases responsible for GPS production and degradation in the brain, as these could represent novel therapeutic targets.

A deeper understanding of this compound will provide a more complete picture of brain lipid metabolism and may unveil new avenues for diagnosing and treating complex neurological disorders.

References

- 1. Glycerophospholipids in ALS: insights into disease mechanisms and clinical implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphatidylserine in the Brain: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphatidylserine, inflammation, and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Phosphatidylserine, inflammation, and central nervous system diseases [frontiersin.org]

- 6. Lysophospholipids and their receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Levels of phospholipid catabolic intermediates, glycerophosphocholine and glycerophosphoethanolamine, are elevated in brains of Alzheimer's disease but not of Down's syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipid Profiling of Alzheimer’s Disease Brain Highlights Enrichment in Glycerol(phospho)lipid, and Sphingolipid Metabolism [mdpi.com]

- 10. Limited Environmental Serine and Glycine Confer Brain Metastasis Sensitivity to PHGDH Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Glycerophosphoserine Lipids in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical functions of glycerophosphoserine-containing lipids, primarily phosphatidylserine (B164497) (PS) and lysophosphatidylserine (B10771985) (Lyso-PS), in fundamental cell signaling pathways. As key components of cellular membranes, these molecules transcend their structural roles to act as dynamic regulators of cellular fate, immune responses, and signal transduction cascades. This document details their metabolic pathways, their function as signaling platforms and ligands, and their implications in health and disease, particularly in cancer. Furthermore, it furnishes detailed experimental protocols for their study and consolidates available quantitative data to support advanced research and therapeutic development.

Introduction to this compound Lipids

This compound is a class of glycerophospholipids characterized by a glycerol (B35011) backbone, a phosphate (B84403) group, and a serine headgroup[1]. In the context of cell signaling, the most crucial members of this family are:

-

Phosphatidylserine (PS): A diacyl-glycerophosphoserine, where two fatty acid chains are ester-linked to the glycerol backbone. It is a major anionic phospholipid, typically constituting up to 15% of the phospholipids (B1166683) in the human cerebral cortex[2]. PS is asymmetrically distributed, being almost exclusively confined to the inner leaflet of the plasma membrane in healthy cells[2].

-

Lysophosphatidylserine (Lyso-PS): A monoacyl-glycerophosphoserine, formed by the enzymatic removal of one fatty acid chain from PS by phospholipase A1 or A2[3]. Once considered merely a metabolic intermediate, Lyso-PS is now recognized as a potent signaling lipid mediator in its own right[2][3].

The precise regulation of the synthesis, localization, and metabolism of these lipids is fundamental to cellular homeostasis, and its dysregulation is implicated in numerous pathological processes.

Biosynthesis and Metabolism

The journey of this compound lipids begins with the synthesis of their serine headgroup. The primary route for de novo L-serine biosynthesis in mammalian cells is the "phosphorylated pathway," which diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) through a three-step enzymatic process. L-serine is then used by phosphatidylserine synthase enzymes (PSS1 and PSS2) to create PS by exchanging the headgroup of existing phospholipids like phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE). Subsequently, PS can be hydrolyzed by phospholipases to generate the signaling molecule Lyso-PS.

Caption: Metabolic pathway for PS and Lyso-PS synthesis.

Key Signaling Pathways Involving this compound Lipids

Phosphatidylserine Externalization: The "Eat-Me" Signal in Apoptosis

In healthy cells, an asymmetric distribution of PS is maintained by ATP-dependent "flippase" enzymes (e.g., ATP11C) that actively transport PS to the inner leaflet of the plasma membrane. During apoptosis, this balance is dramatically shifted. Caspase activation leads to two concurrent events: the cleavage and inactivation of flippases, and the cleavage and activation of "scramblase" enzymes (e.g., Xkr8, TMEM16F)[4][5][6]. Scramblases are Ca2+-dependent proteins that facilitate the rapid, bidirectional, and non-specific movement of phospholipids between the membrane leaflets[7]. The result is the exposure of PS on the cell surface, which serves as a potent "eat-me" signal, triggering recognition and engulfment by phagocytic cells like macrophages. This process is crucial for tissue homeostasis and the prevention of inflammation.

Caption: Regulation of PS exposure during apoptosis.

Lysophosphatidylserine as a GPCR Ligand: GPR174 Signaling

Lyso-PS functions as an extracellular signaling molecule by binding to specific G protein-coupled receptors (GPCRs). A key receptor for Lyso-PS is GPR174, which is predominantly expressed in immune cells, particularly T lymphocytes[3][8]. Structural and functional studies have confirmed that Lyso-PS is a high-affinity endogenous ligand for GPR174[9][10][11]. Binding of Lyso-PS to GPR174 activates the stimulatory G protein, Gαs. This activation leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to modulate cellular functions, such as the suppression of T-cell proliferation and the regulation of regulatory T cell (Treg) accumulation[8].

Caption: The Lyso-PS/GPR174/cAMP signaling cascade.

Phosphatidylserine as an Inner-Membrane Signaling Platform

The localization of PS on the cytosolic face of the plasma membrane is not merely passive; it creates a negatively charged surface that acts as a crucial docking site for numerous signaling proteins. Many proteins containing polybasic domains or specific lipid-binding motifs (like the C2 domain) are recruited to the membrane through electrostatic interactions with PS. This recruitment is a prerequisite for their activation. A classic example is Protein Kinase C (PKC), whose activation is cooperatively regulated by PS[12]. The binding of PS, in conjunction with diacylglycerol (DAG) and Ca2+, localizes PKC to the membrane and induces a conformational change that activates its kinase domain[13]. Similarly, the survival-promoting kinase Akt (Protein Kinase B) requires membrane translocation via interaction with phospholipids for its subsequent activation.

Caption: PS-dependent recruitment and activation of Protein Kinase C.

Quantitative Data Summary

Quantitative characterization of this compound lipid interactions can be challenging due to their integration within the complex lipid bilayer. The available data often describe cooperative effects and high-affinity interactions that are context-dependent.

| Parameter | Molecule/System | Value/Description | Comments | Source(s) |

| Ligand Binding | Lyso-PS binding to GPR174 | High Affinity; Co-purifies with receptor | The interaction is of such high affinity that the receptor is often maximally activated by endogenous ligand, making exogenous EC50 determination difficult. | [9][10] |

| Enzyme Activation | PKC activation by PS | Cooperative, sigmoidal dependence | Activation is highly dependent on the mole fraction of PS in the membrane. Autophosphorylation is favored at intermediate PS levels, while substrate phosphorylation dominates at high PS levels. | [12][14] |

| Enzyme Activation | Atypical PKC (aPKC) activation by PS | 50 µg/mL PS used for in vitro kinase assays | Both PKCζ and PKCι isoforms are activated by phosphatidylserine in vitro. | [15] |

| Cellular Concentration | Phosphatidylserine | ~10% of total cell phospholipids | Concentration is highest in brain tissue, particularly in myelin. | [2] |

Key Experimental Protocols

Detection of PS Externalization via Annexin V Staining

This protocol details the detection of apoptotic cells by flow cytometry, based on the high affinity of the protein Annexin V for externalized PS.

-

Principle: Annexin V, conjugated to a fluorophore (e.g., FITC), binds to PS exposed on the surface of apoptotic cells in a calcium-dependent manner. A vital dye like Propidium Iodide (PI) or DAPI is used concurrently to distinguish early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive), as PI can only enter cells with compromised membrane integrity[16][17].

-

Materials:

-

Cells of interest (adherent or suspension).

-

Apoptosis-inducing agent (e.g., staurosporine) and vehicle control.

-

Phosphate-Buffered Saline (PBS), cold.

-

10X Annexin V Binding Buffer (e.g., 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂). Dilute to 1X with distilled water before use.

-

Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).

-

Viability dye solution (e.g., Propidium Iodide, 1 mg/mL).

-

Flow cytometer.

-

-

Procedure:

-

Induce apoptosis in cell culture using the desired method for an appropriate duration. Include a negative (vehicle-treated) control.

-

Cell Harvesting:

-

Suspension cells: Gently collect cells into centrifuge tubes.

-

Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent layer gently with PBS, then detach the cells using a non-enzymatic cell dissociation buffer or gentle scraping. Combine with the collected medium.

-

-

Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C. Carefully aspirate the supernatant.

-

Wash the cells by resuspending the pellet in 1-2 mL of cold PBS, then repeat the centrifugation step.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new flow cytometry tube.

-

Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature, protected from light.

-

Add 400 µL of 1X Annexin V Binding Buffer to the tube.

-

Add 5 µL of the Propidium Iodide staining solution.

-

Analyze immediately by flow cytometry. Be sure to include single-stain controls for setting compensation.

-

Caption: Experimental workflow for PS detection by Annexin V.

Quantification of Glycerophospholipids by LC-MS/MS

This protocol outlines a general method for the extraction and targeted quantification of glycerophospholipid species, including PS, from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Principle: Lipids are first extracted from cells or tissues using an organic solvent mixture. The complex lipid extract is then separated by high-performance liquid chromatography (HPLC), typically reversed-phase, which separates lipid species based on their hydrophobicity (acyl chain length and saturation). The separated lipids are ionized by electrospray ionization (ESI) and analyzed by a tandem mass spectrometer, which allows for the specific and sensitive quantification of individual molecular species based on their mass-to-charge ratio (m/z) and fragmentation patterns[18][19][20].

-

Materials:

-

Cell pellets or tissue samples, flash-frozen.

-

Internal standards (e.g., deuterated or odd-chain PS species).

-

Solvents: Chloroform (CHCl₃), Methanol (B129727) (CH₃OH), Water (HPLC-grade).

-

Acidified solvent (e.g., 0.1 N HCl).

-

HPLC system with a C18 column.

-

Tandem mass spectrometer with an ESI source.

-

-

Procedure (Modified Bligh-Dyer Extraction):

-

Homogenize the cell pellet or tissue sample (~10-20 mg) in a glass homogenizer on ice with 800 µL of cold 1:1 CH₃OH:0.1 N HCl.

-

Add the appropriate amount of internal standard(s) to the homogenate.

-

Transfer the homogenate to a glass tube. Add 400 µL of cold CHCl₃.

-

Vortex vigorously for 1-2 minutes to form a single-phase mixture.

-

Add an additional 400 µL of cold CHCl₃ and 400 µL of cold water. Vortex again for 1 minute.

-

Centrifuge at 1000 x g for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette, avoiding the protein interface.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipid film in a suitable solvent (e.g., methanol or isopropanol/acetonitrile) for LC-MS analysis.

-

LC-MS/MS Analysis:

-

Inject the resuspended sample onto the HPLC system.

-

Separate lipids using a gradient elution (e.g., with mobile phases containing acetonitrile, isopropanol, and water with additives like ammonium (B1175870) acetate).

-

Analyze the eluent using the mass spectrometer, typically in negative ion mode for PS, which readily forms [M-H]⁻ ions.

-

Use a targeted method like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for quantification, monitoring the transition from the precursor ion to a specific fragment (e.g., a neutral loss of 87 amu corresponding to the serine headgroup for PS)[18].

-

-

Measurement of cAMP for Gs-Coupled Receptor Activation

This protocol describes a common method for quantifying intracellular cAMP changes in response to the activation of a Gs-coupled receptor like GPR174, using a competitive immunoassay format (e.g., HTRF or AlphaScreen).

-

Principle: Cells expressing the receptor of interest are stimulated with a ligand (e.g., Lyso-PS). The cells are then lysed, and the amount of cAMP in the lysate is measured. In a competitive immunoassay, endogenous cAMP produced by the cells competes with a labeled cAMP tracer (e.g., biotin-cAMP or d2-labeled cAMP) for binding to a specific anti-cAMP antibody (often linked to a detection moiety like a cryptate or acceptor bead). The detection signal is inversely proportional to the amount of cAMP in the sample[21][22][23].

-

Materials:

-

Host cells expressing GPR174 (e.g., HEK293 or CHO cells).

-

Lyso-PS or other test compounds.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Commercial cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 or Revvity AlphaScreen cAMP Assay Kit), which includes lysis buffer and detection reagents.

-

Microplate reader capable of detecting the assay signal (e.g., time-resolved fluorescence or luminescence).

-

-

Procedure:

-

Seed cells in a 96- or 384-well plate and grow to the desired confluency.

-

On the day of the assay, remove the growth medium and replace it with stimulation buffer.

-

Prepare serial dilutions of the agonist (Lyso-PS) in stimulation buffer.

-

Add the agonist dilutions to the wells and incubate for the optimized time (e.g., 30 minutes) at 37°C to stimulate cAMP production.

-

Following the manufacturer's protocol, add the lysis buffer containing the labeled cAMP tracer directly to the wells.

-

Add the second detection reagent (e.g., the anti-cAMP antibody conjugate).

-

Incubate for the recommended time (e.g., 60 minutes) at room temperature to allow the competitive binding reaction to reach equilibrium.

-

Read the plate on a compatible microplate reader.

-

Generate a cAMP standard curve using the standards provided in the kit.

-

Convert the raw assay signal from the samples to cAMP concentrations using the standard curve, and plot the concentration-response curve to determine parameters like EC₅₀.

-

References

- 1. O-((2,3-Dihydroxypropoxy)hydroxyphosphinyl)-L-serine | C6H14NO8P | CID 3081457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Serine glycerophospholipids | Cyberlipid [cyberlipid.gerli.com]

- 3. Structural basis of lysophosphatidylserine receptor GPR174 ligand recognition and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of flippases, scramblases, and transfer proteins in phosphatidylserine subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Structural basis for the activation of the lipid scramblase TMEM16F - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The lysophosphatidylserine receptor GPR174 constrains regulatory T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Specific binding of GPR174 by endogenous lysophosphatidylserine leads to high constitutive Gs signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis of lysophosphatidylserine receptor GPR174 ligand recognition and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction of protein kinase C with phosphatidylserine. 1. Cooperativity in lipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction of protein kinase C with phosphatidylserine. 2. Specificity and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphatidylserine affects specificity of protein kinase C substrate phosphorylation and autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 18. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lipidmaps.org [lipidmaps.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide on the Discovery and History of Glycerophosphoserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophosphoserine is a glycerophosphodiester, a class of water-soluble compounds that serve as fundamental building blocks and metabolic intermediates in the complex world of lipid biochemistry. Comprising a glycerol (B35011) backbone linked via a phosphodiester bond to the amino acid L-serine, this molecule sits (B43327) at the crossroads of phospholipid metabolism. Its history is intrinsically linked to the broader exploration of phosphoglycerolipids, particularly the discovery and characterization of its parent molecule, phosphatidylserine (B164497). This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental methodologies related to this compound, tailored for an audience of researchers, scientists, and drug development professionals.

Discovery and Early History

The journey to identifying this compound began with the pioneering work on brain lipids in the mid-20th century. The initial focus was on the larger, intact phospholipids (B1166683) that constitute cellular membranes.

The Seminal Work of Jordi Folch-Pi and the Discovery of Phosphatidylserine

A pivotal figure in the history of this compound is the neurochemist Jordi Folch-Pi . In the 1940s, his meticulous work on the composition of brain tissue led to the groundbreaking discovery that "cephalin," a fraction of brain phospholipids, was not a single entity but a mixture of lipids.[1] Through careful extraction and fractionation, Folch-Pi and his colleagues were the first to isolate and identify phosphatidylserine as a distinct phospholipid containing the amino acid serine.[1][2] This discovery, published in the Journal of Biological Chemistry in 1941, was a landmark in neurochemistry and laid the essential groundwork for the later identification of its deacylated derivative, this compound.[1]

The Emergence of Glycerophosphodiesters: The Contribution of Thannhauser and Schmidt

Following the characterization of intact phospholipids, the focus of some researchers shifted to the water-soluble breakdown products of these larger molecules. While a specific seminal paper detailing the first isolation of this compound has proven elusive in historical records, the work of S. J. Thannhauser and Gerhard Schmidt in the 1940s on "lipins and lipidoses" was crucial in establishing the existence and importance of glycerophosphodiesters as a class of compounds.[3] Their research involved the chemical and enzymatic hydrolysis of phospholipids and the subsequent characterization of the resulting water-soluble phosphorus-containing compounds. It is within this body of work on glycerophosphodiesters that the identification of glycerophosphocholine and, by extension, this compound, is rooted. These compounds were recognized as the deacylated backbones of their respective parent phospholipids.

Foundational Experimental Protocols

The discovery and characterization of this compound were reliant on the development of novel biochemical techniques for lipid extraction and analysis.

Lipid Extraction: The Folch Method

A cornerstone of lipid research, the Folch method , developed by Jordi Folch-Pi and his colleagues in 1951, enabled the efficient and quantitative extraction of total lipids from tissues like the brain.[2][4][5][6][7] This protocol was instrumental in obtaining the starting material for the isolation of phosphatidylserine and its subsequent hydrolysis products.

Detailed Protocol for the Folch Lipid Extraction Method (circa 1951):

-

Homogenization: A known weight of fresh brain tissue is homogenized in a 20-fold volume of a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture. This is typically done using a Potter-Elvehjem homogenizer.[4][7]

-

Filtration: The homogenate is then filtered through a fat-free filter paper to remove insoluble cellular debris.[6]

-

Washing: The lipid-containing filtrate is washed with 0.2 volumes of a 0.9% aqueous sodium chloride solution.[4][7] This step is crucial for removing non-lipid contaminants such as amino acids, sugars, and salts into the upper aqueous phase.

-

Phase Separation: The mixture is allowed to separate into two distinct phases. The lower, chloroform-rich phase contains the purified total lipids, including phosphatidylserine.

-

Isolation: The upper aqueous phase is carefully removed, and the lower chloroform phase containing the lipids is collected for further analysis.

Hydrolysis of Phosphatidylserine

To isolate and study this compound, the acyl chains from phosphatidylserine needed to be removed. This was achieved through either chemical or enzymatic hydrolysis.

-

Chemical Hydrolysis (Alkaline): Mild alkaline hydrolysis using reagents like sodium hydroxide (B78521) in methanol was a common method to cleave the ester linkages of the fatty acids, leaving the water-soluble glycerophosphodiester backbone intact.

-

Enzymatic Hydrolysis: The use of phospholipases, enzymes that specifically cleave phospholipids, became a more refined tool. Phospholipase A1 and A2 cleave the fatty acids at the sn-1 and sn-2 positions, respectively, while phospholipase B can cleave both. The concerted action of these enzymes on phosphatidylserine would yield this compound.

Analysis of Water-Soluble Products: Paper and Thin-Layer Chromatography

Once the water-soluble fraction containing this compound was obtained, researchers in the mid-20th century relied heavily on paper chromatography and later, thin-layer chromatography (TLC) , to separate and identify the components.[8][9]

Illustrative Protocol for Paper Chromatography of Glycerophosphodiesters:

-

Sample Application: The concentrated aqueous extract from the hydrolyzed lipid sample is spotted onto a line drawn in pencil near the bottom of a sheet of chromatography paper.

-

Solvent System: The paper is suspended in a sealed chromatography tank containing a specific solvent system. For water-soluble compounds like glycerophosphodiesters, a common mobile phase would be a mixture of a polar organic solvent, an acid or base, and water (e.g., phenol-water or butanol-acetic acid-water).

-

Development: The solvent moves up the paper by capillary action, separating the components of the mixture based on their differential partitioning between the stationary phase (water adsorbed to the cellulose (B213188) of the paper) and the mobile solvent phase.

-

Visualization: After the solvent front has reached a sufficient height, the paper is removed and dried. As this compound is colorless, a visualization reagent is required. A common spray for phosphorus-containing compounds was the molybdate reagent , which forms a blue complex with phosphate (B84403) groups upon reduction. Ninhydrin could also be used to detect the amino group of serine.

-

Identification: The position of the unknown spot is compared to that of known standards run on the same chromatogram. The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system.

Quantitative Data from Early Studies

Table 1: Representative Phospholipid Composition of Adult Human Brain (Illustrative)

| Phospholipid Class | Gray Matter (% of total phospholipid) | White Matter (% of total phospholipid) |

| Phosphatidylcholine | ~40-50% | ~30-40% |

| Phosphatidylethanolamine (B1630911) | ~25-35% | ~20-30% |

| Phosphatidylserine | ~10-15% | ~10-15% |

| Sphingomyelin | ~5-10% | ~20-30% |

| Phosphatidylinositol | ~5-10% | ~1-5% |

Note: These are approximate values based on numerous historical and modern studies. The concentration of free this compound would be significantly lower as it is an intermediate in phospholipid turnover.

Biological Role and Signaling Pathways

Initially viewed as a simple breakdown product of phosphatidylserine, this compound is now understood to be an important metabolic intermediate. Its primary role is within the turnover of phosphatidylserine.

Glycerophosphodiester Metabolism

This compound is generated from phosphatidylserine through the action of phospholipases. It can then be further metabolized by glycerophosphodiester phosphodiesterases (GDPDs or GDEs). The enzyme Glycerophosphodiester Phosphodiesterase 1 (GDE1) , for example, can hydrolyze glycerophosphocholine and is predicted to act on other glycerophosphodiesters.[12][13] The hydrolysis of this compound by a GDE would yield glycerol-3-phosphate and serine, which can then be re-utilized by the cell for the synthesis of new phospholipids or other metabolic processes.

Connection to Inositol (B14025) Phosphate Signaling

While not a direct participant in the canonical inositol phosphate signaling cascade, the metabolism of glycerophosphoinositols (the inositol-containing counterparts to this compound) is closely linked.[14][15][16][17][18] The enzymes and pathways that handle glycerophosphodiesters are part of a broader system of lipid-derived messenger metabolism. The action of phospholipase A2 on phosphoinositides generates lysophosphoinositides and glycerophosphoinositols, which can then modulate the activity of enzymes like phospholipase C.[14] This highlights the interconnectedness of phospholipid breakdown products in cellular signaling.

Early Chemical Synthesis

The unambiguous structural elucidation of natural products often relies on their total chemical synthesis. While detailed historical records of the very first synthesis of this compound are scarce, the general strategies for glycerophospholipid synthesis were being developed during the same period as its discovery. These early synthetic routes were often complex, involving multiple protection and deprotection steps to selectively form the desired phosphodiester linkage.[3][19][20] Key challenges included the protection of the hydroxyl groups of glycerol and the carboxyl and amino groups of serine to direct the phosphorylation to the correct positions. The development of new phosphorylating agents was a major advance in this field.[19]

Conclusion

The discovery and history of this compound are deeply intertwined with the foundational work on brain lipid chemistry, particularly the isolation of phosphatidylserine by Jordi Folch-Pi. From its initial identification as a water-soluble breakdown product of a major membrane phospholipid to its recognition as a key metabolic intermediate, the story of this compound reflects the evolution of our understanding of lipid biochemistry. The development of experimental techniques like the Folch extraction method and paper chromatography were critical to its discovery and characterization. While it may not be a primary signaling molecule in the same vein as inositol trisphosphate, its role in the turnover of phosphatidylserine and the broader network of glycerophosphodiester metabolism underscores its importance in maintaining cellular lipid homeostasis. For researchers and drug development professionals, understanding this history provides a valuable context for the ongoing exploration of phospholipid metabolism in health and disease.

References

- 1. Historical perspective: phosphatidylserine and phosphatidylethanolamine from the 1800s to the present - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Folch | Cyberlipid [cyberlipid.gerli.com]

- 3. Strategies for the synthesis of glycerophospholipids [ouci.dntb.gov.ua]

- 4. Preparation of lipide extracts from brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. meiji.repo.nii.ac.jp [meiji.repo.nii.ac.jp]

- 8. [Glass paper chromatography as a method of analysis of cerebral and serum phospholipids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Paper chromatography - Wikipedia [en.wikipedia.org]

- 10. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The quantitative estimation of cerebrosides in nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GDE1 glycerophosphodiester phosphodiesterase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. Gde1 glycerophosphodiester phosphodiesterase 1 [Jaculus jaculus (lesser Egyptian jerboa)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Defining Signal Transduction by Inositol Phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Defining signal transduction by inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of glycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Glycerophosphoserine as a Precursor to Other Lipids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the metabolic pathways originating from the glycerophosphoserine moiety of phosphatidylserine (B164497) (PS), a critical precursor to other essential phospholipids (B1166683). It details the enzymatic conversions, presents quantitative data, outlines experimental protocols for studying these pathways, and provides visual representations of the core biochemical processes and workflows.

Introduction: The Central Role of Phosphatidylserine

Glycerophospholipids are fundamental components of cellular membranes, involved in maintaining structural integrity, regulating signaling pathways, and serving as precursors for bioactive molecules.[1] Among these, phosphatidylserine (PS), a glycerophospholipid containing a this compound head group, holds a unique position as a metabolic hub.[2] In mammalian cells, PS is not only a crucial membrane constituent but also serves as the primary precursor for the synthesis of phosphatidylethanolamine (B1630911) (PE) and, subsequently, a portion of phosphatidylcholine (PC).[2][3] Understanding the enzymatic machinery and regulation of these interconversions is vital for research in cell biology, neuroscience, and for the development of therapeutics targeting lipid metabolism.

Metabolic Pathways

In mammalian cells, the synthesis of phosphatidylserine occurs through a base-exchange reaction where L-serine displaces the head group of pre-existing phospholipids.[3][4] This newly formed PS can then be metabolized to generate other major phospholipid classes.

Phosphatidylserine (PS) Synthesis

PS is synthesized in the endoplasmic reticulum (ER), particularly in a specialized sub-domain known as the mitochondria-associated membrane (MAM).[1][3] This synthesis is catalyzed by two distinct enzymes, Phosphatidylserine Synthase 1 (PSS1) and Phosphatidylserine Synthase 2 (PSS2).[4]

-

Phosphatidylserine Synthase 1 (PSS1): Primarily catalyzes the exchange of the choline (B1196258) head group from phosphatidylcholine (PC) with L-serine to form PS.[4] PSS1 can also utilize phosphatidylethanolamine (PE) as a substrate.[4]

-

Phosphatidylserine Synthase 2 (PSS2): Specifically catalyzes the exchange of the ethanolamine (B43304) head group from PE with L-serine to form PS.[5][6]

Conversion of Phosphatidylserine to Phosphatidylethanolamine

Newly synthesized PS is transported from the MAM to the inner mitochondrial membrane where it undergoes decarboxylation to form phosphatidylethanolamine (PE).[3] This irreversible reaction is catalyzed by the enzyme Phosphatidylserine Decarboxylase (PSD) .[7][8] This pathway is a major source of PE in mitochondria.[9]

Conversion of Phosphatidylethanolamine to Phosphatidylcholine

In the liver, phosphatidylethanolamine can be converted to phosphatidylcholine (PC) through three sequential methylation steps.[10] This process is catalyzed by the enzyme Phosphatidylethanolamine N-methyltransferase (PEMT) , which uses S-adenosyl methionine (SAM) as the methyl group donor.

Signaling Pathway Diagram

Caption: Metabolic conversion of phosphatidylserine to other lipids.

Quantitative Data

The activities of the enzymes involved in these pathways are crucial for maintaining cellular phospholipid homeostasis. The following tables summarize available kinetic data and the relative contributions of the different synthetic routes.

Table 1: Kinetic Parameters of Key Enzymes in Phosphatidylserine Metabolism

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference(s) |

| PSS1 | Human | L-Serine | 67 µM (in the presence of 2 mM PC) | Not Reported | [5] |

| PSS2 | Human | L-Serine | 120 µM (in the presence of 1 mM PE) | 0.57 mmol/h/mg | [5] |

| Chinese Hamster | L-Serine | 89 µM | 0.29 nmol/h/mg | [6] | |

| PSD | Rat Brain | Phosphatidylserine | Not Reported | Not Reported | [11] |

Note: Kinetic data for these membrane-bound enzymes can vary significantly depending on the assay conditions, such as the lipid composition of the vesicles used as substrate.

Table 2: Relative Contribution of Pathways to Phospholipid Synthesis

| Product | Pathway | Cell Line/Tissue | Relative Contribution | Reference(s) |

| PE | CDP-Ethanolamine Pathway | McA-RH7777 & CHO-K1 cells | Favored over PSD pathway | [12] |

| PSD Pathway | Rat Brain | Minimum of 7% of whole-brain PE synthesis | [11] | |

| CDP-Ethanolamine vs. PSD | Human HeLa cells | ~70% from CDP-Etn pathway at high Etn/Ser concentrations; nearly equal at physiological concentrations | [13] | |

| CDP-Ethanolamine vs. PSD | Isolated Rat Hepatocytes | CDP-Etn pathway contributes more than PSD pathway | [13] | |

| PC | CDP-Choline Pathway | Rat Liver | 71% of newly synthesized PC | [10] |

| PEMT Pathway | Rat Liver | 29% of newly synthesized PC | [10] |

Experimental Protocols

Investigating the metabolism of this compound-derived lipids typically involves a multi-step process, from sample preparation to the quantification of specific lipid species and enzyme activities.

Experimental Workflow Diagram

Caption: General experimental workflow for studying PS metabolism.

Protocol 1: Total Lipid Extraction (Bligh & Dyer Method)

This protocol is a standard method for extracting total lipids from biological samples.[2][13][14]

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Deionized water (dH₂O)

-

Glass tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: For cultured cells, wash with ice-cold PBS and scrape into a known volume of PBS. For tissues, homogenize in a known volume of PBS on ice.

-

Solvent Addition: In a glass tube, for each 1 mL of aqueous sample, add 3.75 mL of a 1:2 (v/v) mixture of CHCl₃:MeOH. Vortex thoroughly for 10-15 minutes.[14]

-

Phase Separation:

-

Centrifugation: Centrifuge the mixture at 1000 x g for 5 minutes at room temperature to separate the phases.[13] Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

-

Lipid Collection: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette. For quantitative recovery, it is recommended to re-extract the upper phase and the protein interface with an additional volume of chloroform.[9]

-

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or in a vacuum concentrator.

-

Storage: Store the dried lipid extract at -80°C until further analysis.

Protocol 2: Phosphatidylserine Synthase (PSS) Activity Assay (Radiolabeling)

This assay measures the incorporation of radiolabeled L-serine into PS.[15]

Materials:

-

Cell or tissue homogenate/microsomal fraction

-

L-[¹⁴C]-serine

-

Assay buffer (e.g., 100 mM HEPES, pH 7.4, containing 10 mM CaCl₂)

-

Phosphatidylcholine (PC) or Phosphatidylethanolamine (PE) liposomes

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Substrate Preparation: Prepare liposomes containing PC or PE in the assay buffer.

-

Reaction Mixture: In a microcentrifuge tube, combine the cell/tissue fraction (containing PSS), the phospholipid liposomes, and L-[¹⁴C]-serine.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[15]

-

Reaction Termination: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids as described in Protocol 4.1.

-

Separation: Separate the PS from the unreacted L-[¹⁴C]-serine using thin-layer chromatography (TLC).

-

Quantification: Scrape the silica (B1680970) corresponding to the PS spot into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate the specific activity as nmol of PS formed per minute per mg of protein.

Protocol 3: Phosphatidylserine Decarboxylase (PSD) Activity Assay (Fluorometric)

This assay measures the formation of PE from PS by detecting the primary amine of PE.

Materials:

-

Mitochondrial fraction from cells or tissues

-

Phosphatidylserine (PS) liposomes

-

Assay buffer (e.g., 0.1 M Tris/HCl, pH 7.2, containing 10 mM EDTA)[12]

-

1,2-diacetyl benzene (B151609)

-

β-mercaptoethanol

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the mitochondrial fraction to the assay buffer containing PS liposomes.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the conversion of PS to PE.

-

Derivatization: Add 1,2-diacetyl benzene and β-mercaptoethanol to each well. This mixture reacts specifically with the primary amine of PE to form a fluorescent iso-indole-mercaptide conjugate.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Quantification: Determine the amount of PE produced by comparing the fluorescence signal to a standard curve generated with known concentrations of PE.

-

Calculation: Calculate the specific activity of PSD.

Protocol 4: Phospholipid Analysis by HPLC-MS/MS

This method allows for the separation and quantification of different phospholipid classes and their molecular species.

Materials:

-

Dried lipid extract (from Protocol 4.1)

-

Appropriate internal standards for each phospholipid class

-

HPLC system coupled to a triple-quadrupole mass spectrometer

-

Reversed-phase C18 column

Procedure:

-

Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform). Add a known amount of internal standards.

-

Chromatographic Separation: Inject the sample onto the HPLC system. Use a gradient of mobile phases to separate the different phospholipid classes based on their polarity. Reversed-phase chromatography is often preferred for its robustness and selectivity.

-

Mass Spectrometric Detection: As the phospholipids elute from the column, they are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer.

-

Quantification: Use Multiple Reaction Monitoring (MRM) mode for quantification. For each phospholipid species, a specific precursor ion and product ion transition is monitored. The peak area of the endogenous lipid is compared to the peak area of the corresponding internal standard to calculate its concentration.

-

Data Analysis: Process the data using appropriate software to identify and quantify the different phospholipid species.

Conclusion

The metabolic pathways originating from the this compound moiety of phosphatidylserine represent a critical axis of phospholipid interconversion in mammalian cells. The synthesis of PS by PSS1 and PSS2, its subsequent decarboxylation to PE by PSD, and the methylation of PE to PC by PEMT in the liver highlight a tightly regulated network that is essential for maintaining membrane composition and cellular function. Dysregulation of these pathways has been implicated in various diseases, making the enzymes involved potential targets for therapeutic intervention. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for researchers to investigate these fundamental processes, paving the way for new discoveries in lipid biology and drug development.

References

- 1. Formation and function of phosphatidylserine and phosphatidylethanolamine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphatidylserine synthase I and II of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topology of phosphatidylserine synthase 1 in the endoplasmic reticulum membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphatidylserine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphatidylserine decarboxylases, key enzymes of lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cds.ismrm.org [cds.ismrm.org]

- 10. Enzymatic measurement of phosphatidylserine in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The CDP-ethanolamine pathway and phosphatidylserine decarboxylation generate different phosphatidylethanolamine molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 15. Analysis of Acyl Fluxes through Multiple Pathways of Triacylglycerol Synthesis in Developing Soybean Embryos - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Subcellular Localization of Glycerophosphoserine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the subcellular distribution of glycerophosphoserine, more commonly known as phosphatidylserine (B164497) (PS). It delves into the quantitative localization across various organelles, the intricate signaling pathways it governs, and the detailed experimental methodologies employed to elucidate its distribution.

Quantitative Distribution of Phosphatidylserine Across Subcellular Organelles

Phosphatidylserine is a vital anionic phospholipid, and its concentration varies significantly among different cellular compartments. This asymmetric distribution is crucial for a multitude of cellular functions, from signal transduction to membrane dynamics. The following table summarizes the approximate abundance of phosphatidylserine as a mole percentage (mol%) of total phospholipids (B1166683) in various mammalian cell organelles.

| Organelle | Phosphatidylserine (mol % of total phospholipids) | Key References |

| Plasma Membrane | ~10-15% (highly enriched in the inner leaflet, comprising up to 30% of this leaflet) | [1][2][3] |

| Endoplasmic Reticulum (ER) | ~4% (predominantly on the cytoplasmic leaflet) | [2][4] |

| Mitochondria | ~1-6% (present in both inner and outer membranes) | [1][2][4] |

| Mitochondria-Associated Membranes (MAMs) | Enriched in PS synthase enzymes | [5] |

| Golgi Apparatus | ~4% | [2][4] |

| Endosomes (including Recycling Endosomes) | Enriched, particularly in the cytosolic leaflet | [1] |

| Lysosomes | ~1% | [2][4] |

| Nucleus | ~6% | [2][4] |

| Secretory Vesicles (Yeast) | ~13% | [1] |

Biosynthesis and Transport of Phosphatidylserine

The synthesis and distribution of phosphatidylserine are tightly regulated processes involving multiple organelles and transport mechanisms.

Biosynthesis at the Endoplasmic Reticulum

In mammalian cells, phosphatidylserine is primarily synthesized in the endoplasmic reticulum (ER), with a notable concentration of the synthesizing enzymes, PS synthase-1 (PSS1) and PS synthase-2 (PSS2), in the mitochondria-associated membranes (MAMs).[5] These enzymes catalyze the exchange of the head groups of phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE) with serine.[6]

Figure 1: Phosphatidylserine synthesis in the ER.

Inter-organelle Transport

Following its synthesis in the ER, phosphatidylserine is transported to other organelles via both vesicular and non-vesicular pathways. A key non-vesicular transport mechanism occurs at membrane contact sites, particularly between the ER and mitochondria. The lipid transfer proteins ORP5 and ORP8 are crucial players in this process, facilitating the transfer of PS from the ER to the mitochondria.[7][8][9][10]

Figure 2: ORP5/8-mediated PS transport from ER to Mitochondria.

Signaling Pathways Involving Phosphatidylserine

The specific localization of phosphatidylserine to certain membrane leaflets and organelles is critical for its role in various signaling cascades.

Apoptosis Signaling at the Plasma Membrane